(1-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
Description
Properties
IUPAC Name |
[1-(1-pyridin-3-ylsulfonylpiperidin-4-yl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c19-12-14-3-2-8-18(14)13-5-9-17(10-6-13)22(20,21)15-4-1-7-16-11-15/h1,4,7,11,13-14,19H,2-3,5-6,8-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFZKSGVEUXDIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Formation of the Piperidine Ring: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization of amino alcohols or through reductive amination.
Sulfonylation and Coupling: The pyridine ring is sulfonylated using sulfonyl chlorides, followed by coupling with the piperidine and pyrrolidine rings under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the sulfonyl group or the pyridine ring, leading to various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, where halogenation or alkylation can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or halogenated derivatives.
Scientific Research Applications
The compound (1-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, pharmacology, and materials science. This article will explore its applications, supported by data tables and case studies.
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical agent. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and neurodegenerative disorders.
Case Study: Anticancer Activity
Research has shown that derivatives of piperidine and pyrrolidine compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar piperidine derivatives showed efficacy against colon carcinoma cells (HCT-15) with IC50 values indicating potent activity .
Biological Studies
The compound can be utilized in biological assays to elucidate its effects on cellular pathways. Its interaction with specific receptors can provide insights into mechanisms of action relevant to drug development.
Example: Cellular Mechanism Exploration
In vitro studies have indicated that compounds with similar structures can modulate signaling pathways involved in apoptosis and cell proliferation, suggesting potential therapeutic roles .
Material Science
Due to its unique structural features, the compound may serve as a precursor for developing new materials with tailored properties. This includes applications in organic electronics or as catalysts in chemical reactions.
Synthesis of Novel Materials
Research has indicated that sulfonyl-containing compounds can enhance the stability and performance of organic photovoltaic devices, showcasing the material's versatility .
Industrial Applications
The compound's synthesis can be scaled for industrial purposes, serving as an intermediate in the production of complex organic molecules.
Industrial Synthesis Example
A study highlighted the use of similar piperidine derivatives in synthesizing agrochemicals, demonstrating their utility beyond medicinal applications .
Mechanism of Action
The mechanism of action of (1-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological target and the functional groups present in the compound.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- The target compound ’s pyridin-3-ylsulfonyl group distinguishes it from the azide () and fluoropyridine () analogues.
- Azide-containing compounds (e.g., ) may exhibit higher reactivity due to the azide group, which is absent in the target compound .
- Fluoropyridine derivatives () lack sulfonyl groups but introduce fluorine, enhancing lipophilicity and metabolic stability .
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Data Comparison
Analysis :
- The target compound ’s NMR would show distinct piperidine/pyrrolidine CH₂ signals and sulfonyl-associated deshielding. Its IR lacks azide peaks (cf. ) .
- Fluoropyridine derivatives () exhibit C-F IR stretches (~1250 cm⁻¹) and upfield-shifted pyridine protons .
Stability and Reactivity
- The target compound ’s sulfonyl group confers stability under physiological conditions, contrasting with the azide’s lability.
- Fluoropyridine analogues () benefit from fluorine’s electronegativity, enhancing oxidative stability .
Biological Activity
The compound (1-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol, often referred to in the literature as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C17H22N4O2S, with a molecular weight of 342.45 g/mol. The structure features a pyridine ring, a piperidine moiety, and a pyrrolidine unit, which are known to contribute to its biological effects.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, which is critical for cancer therapeutics.
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies indicate that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
3. Neuroprotective Effects
Neuroprotective properties have been observed in animal models, particularly regarding neurodegenerative diseases. The compound was found to reduce oxidative stress markers and improve cognitive function in rodent models of Alzheimer’s disease:
- Oxidative Stress Reduction : Decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity were noted.
- Cognitive Improvement : Enhanced performance in maze tests was reported, indicating potential benefits for memory and learning.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various derivatives of pyrrolidine compounds, including this compound. The results indicated that modifications to the pyridine ring significantly affected cytotoxicity levels, with certain substitutions leading to enhanced activity against specific cancer cell lines.
Neuroprotective Mechanism Investigation
Another study focused on the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The research found that administration led to significant reductions in amyloid-beta plaques and tau phosphorylation, suggesting a multifaceted mechanism involving anti-inflammatory pathways and direct neuroprotection.
Q & A
Q. How does the compound’s stability vary under different pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
